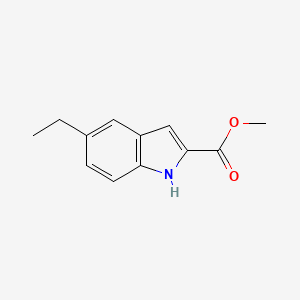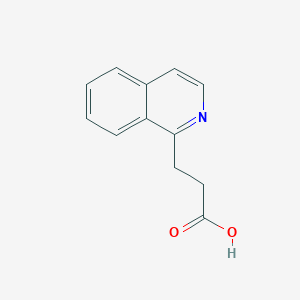
3-(Isoquinolin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isoquinolin-1-YL)propanoic acid is a heterocyclic organic compound with the molecular formula C12H11NO2. It is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-YL)propanoic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with acrylonitrile, followed by hydrolysis to yield the desired product. Another method involves the use of a three-component reaction, where 2-alkylenecyclobutanone, N′-(2-alkynylbenzylidene)hydrazide, and water react in the presence of a silver(I) catalyst to form 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isoquinolin-1-YL)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(Isoquinolin-1-YL)propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Isoquinolin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to form hydrogen bonds and interact with key amino acids in target proteins is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Isoquinolin-4-YL)propanoic acid: This compound has a similar structure but with the isoquinoline ring attached at the 4-position.
3-(Pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acid: Formed via a three-component reaction, this compound features a pyrazolo ring fused to the isoquinoline ring.
Uniqueness
3-(Isoquinolin-1-YL)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
344334-31-2 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
3-isoquinolin-1-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-5-11-10-4-2-1-3-9(10)7-8-13-11/h1-4,7-8H,5-6H2,(H,14,15) |
Clé InChI |
MZBGKUUUMZHXCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
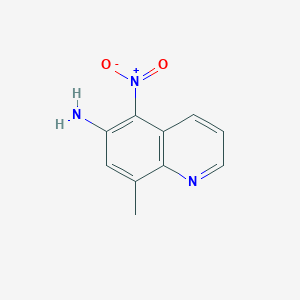
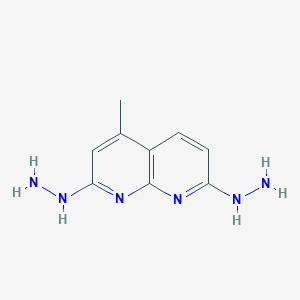
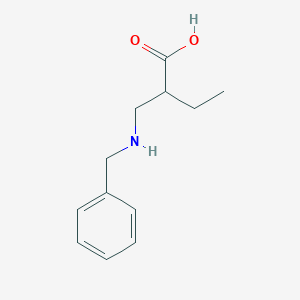
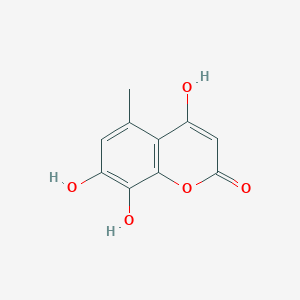
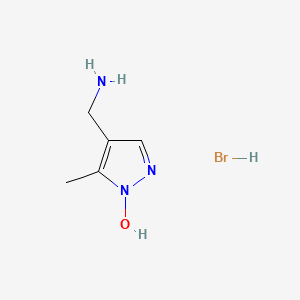
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)

